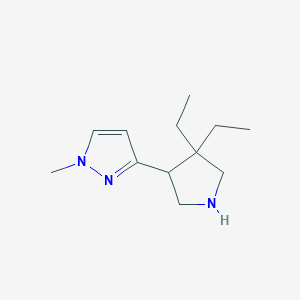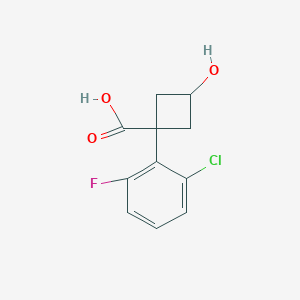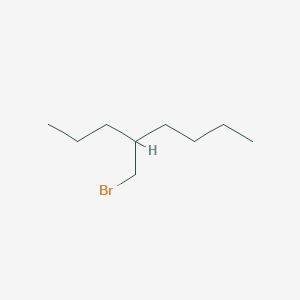
4-(Bromomethyl)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)octane is an organic compound with the molecular formula C9H19Br It is a brominated alkane, where a bromomethyl group is attached to the fourth carbon of an octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)octane can be synthesized through several methods. One common approach involves the bromination of 4-methyloctane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process can be optimized by controlling the temperature, concentration of reactants, and flow rates to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)octane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium azide can be used to replace the bromine atom with hydroxyl, cyano, or azido groups, respectively. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 4-hydroxyoctane, 4-cyanooctane, or 4-azidooctane.
Elimination Reactions: The major product is typically 4-octene.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)octane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Chemistry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)octane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct displacement in SN2 reactions. The bromine atom, being a good leaving group, facilitates these processes. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromide ion.
Comparación Con Compuestos Similares
4-Chloromethyl-octane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the weaker leaving group ability of chlorine.
4-Iodomethyl-octane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
4-Methyl-octane: Lacks the halogen substituent, making it less reactive in substitution and elimination reactions.
Uniqueness of 4-(Bromomethyl)octane: this compound strikes a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its reactivity is higher than that of its chlorine counterpart but lower than that of its iodine counterpart, providing a useful compromise for various applications.
Propiedades
Fórmula molecular |
C9H19Br |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
4-(bromomethyl)octane |
InChI |
InChI=1S/C9H19Br/c1-3-5-7-9(8-10)6-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
PCKNMWBAWHLEJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


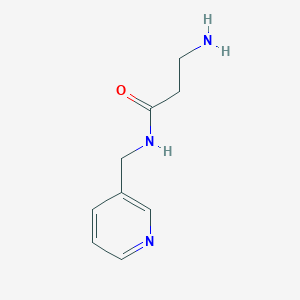
![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
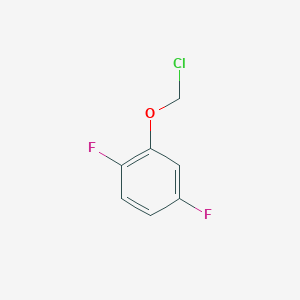
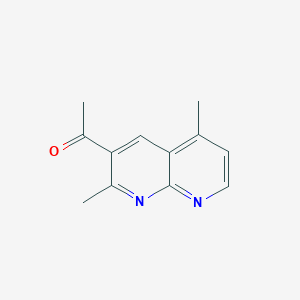
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
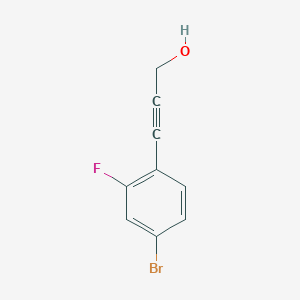
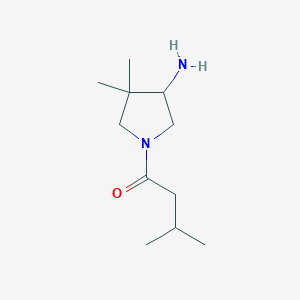
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)

